

# Carmegliptin Clinical Study Design and Protocol for Healthy Volunteer Research

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## Compound Focus: Carmegliptin

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## Drug Profile and Study Rationale

**Carmegliptin** represents an investigational oral anti-hyperglycemic agent classified as a **dipeptidyl peptidase IV (DPP-IV) inhibitor** developed for managing Type 2 diabetes. As a highly selective and potent reversible competitive inhibitor of DPP-IV, **Carmegliptin** functions by prolonging the activity of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control without associated weight gain or significant hypoglycemia risk [1]. The **pharmacological profile** of **Carmegliptin** includes promising effects on insulin sensitivity, hepatic glucose production, and pancreatic  $\beta$ -cell protection based on preclinical models [1].

The primary rationale for conducting a clinical interaction study with verapamil stems from **Carmegliptin's** identification as a **P-glycoprotein (Pgp) substrate** during in vitro investigations. Pgp, situated at critical pharmacological barriers (intestinal epithelium, hepatocytes, renal tubules), significantly influences drug absorption, distribution, and elimination. Verapamil, a recognized **model Pgp inhibitor**, was selected both for its established interaction potential and clinical relevance to diabetic populations where cardiovascular comorbidities frequently necessitate calcium channel blocker therapy [1]. This study aimed to characterize potential pharmacokinetic interactions and safety implications when these agents are co-administered.

## Clinical Study Design

## Overall Design and Objectives

This investigation employed a **non-randomized, open-label, single-center, fixed-sequence design** conducted in 16 healthy male volunteers. The study incorporated five distinct treatment periods to comprehensively evaluate both single and multiple-dose interactions between **Carmegliptin** and verapamil [1]. The **primary objective** focused on quantifying the interaction potential of **Carmegliptin** with the P-glycoprotein transporter through verapamil co-administration, while **secondary objectives** included safety and tolerability assessments of **Carmegliptin** alone and combined with verapamil [1].

The study population consisted of **healthy male volunteers** aged 18-50 years with body mass indices ranging from 18-32 kg/m<sup>2</sup>. Key exclusion criteria included significant smoking (>5 cigarettes/day), use of herbal medications, history of substance abuse, and any clinically relevant medical conditions that could compromise safety or interpretability. The study received ethics committee approval and was conducted in accordance with the **Declaration of Helsinki** and **Good Clinical Practice** guidelines [1].

## Treatment Protocol and Timeline

Participants received a carefully sequenced regimen over 15 days:

- **Day 1:** Single 150 mg dose of **Carmegliptin** alone (**Carmegliptin** single dose)
- **Day 7:** Single 80 mg dose of verapamil alone (Verapamil single dose)
- **Day 10:** Single 150 mg dose of **Carmegliptin** plus verapamil 80 mg t.i.d. (**Carmegliptin** + acute verapamil)
- **Days 11-14:** Verapamil 80 mg t.i.d. alone (Verapamil t.i.d.)
- **Day 15:** Single 150 mg dose of **Carmegliptin** plus verapamil 80 mg t.i.d. (**Carmegliptin** + chronic verapamil) [1]

This sequential design enabled researchers to isolate the effects of each drug, evaluate initial co-administration dynamics, and assess potential changes after verapamil reached steady-state concentrations. Participants resided in the clinical facility during key pharmacokinetic sampling periods to ensure controlled conditions and comprehensive monitoring [1].

## Pharmacokinetic Assessment Methodology

## Blood and Urine Sample Collection

The pharmacokinetic evaluation incorporated intensive biological sampling across all treatment phases. For **Carmegliptin quantification**, 3 mL venous blood samples were collected into EDTA-containing tubes at pre-dose and 17 timepoints post-dose (0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours) on days 1, 10, and 15 [1]. For **verapamil and norverapamil** (its primary metabolite) assessment, 6 mL blood samples were drawn into lithium heparin tubes at similar intervals with additional sampling on day 7. All samples underwent immediate processing via centrifugation at 1500×g for 10 minutes at 4°C within 30 minutes of collection, with plasma subsequently stored at -80°C until analysis [1].

Urine collections for **Carmegliptin** quantification followed standardized protocols with aliquots preserved appropriately. Participants maintained fasting conditions for at least 8 hours before dosing and until 4 hours post-dose, when standardized meals were provided to minimize food-effect variability while maintaining physiological relevance [1].

## Analytical and Statistical Approaches

While the specific analytical methodologies weren't detailed in the available literature, standard bioanalytical approaches for DPP-IV inhibitors and calcium channel blockers typically involve **liquid chromatography with tandem mass spectrometry (LC-MS/MS)** due to superior sensitivity and specificity. The pharmacokinetic parameters calculated likely included:

- **C<sub>max</sub>**: Maximum observed plasma concentration
- **T<sub>max</sub>**: Time to reach C<sub>max</sub>
- **AUC<sub>0-t</sub>**: Area under the plasma concentration-time curve from zero to last measurable concentration
- **AUC<sub>0-∞</sub>**: Area under the curve extrapolated to infinity
- **t<sub>1/2</sub>**: Terminal elimination half-life
- **CL/F**: Apparent clearance
- **Vd/F**: Apparent volume of distribution [1]

Statistical analyses typically employed mixed-effects models to compare pharmacokinetic parameters across treatment phases, with geometric mean ratios and 90% confidence intervals calculated to quantify interaction magnitude. The criteria for clinical significance generally follows FDA guidance where 90% CIs for AUC and C<sub>max</sub> ratios falling outside 80-125% range suggest potential clinically relevant interactions [1].

## Safety and Tolerability Assessment

### Monitoring Methods and Criteria

Participant safety received comprehensive monitoring throughout the study period using multiple assessment modalities. **Adverse event (AE) documentation** occurred continuously from first dose through study completion, with intensity graded as mild, moderate, or severe according to standardized criteria. Additionally, investigators conducted:

- **Clinical laboratory evaluations** (hematology, chemistry, urinalysis) on days 3, 9, and 14
- **12-lead electrocardiograms** at screening and throughout residential periods
- **24-hour Holter monitoring** on days 1, 10, and 15
- **Lead-II telemetry** during anticipated peak concentration periods [1]

A follow-up medical examination occurred within 8 days after final drug administration to identify any delayed adverse effects. The study specifically monitored for known DPP-IV inhibitor class effects (such as nasopharyngitis, headache) and verapamil-related cardiovascular effects (including bradycardia, hypotension, AV conduction abnormalities) [1].

## Results and Data Summary

### Pharmacokinetic Interactions

Table 1: **Carmegliptin** Pharmacokinetic Parameters With and Without Verapamil Co-administration

Treatment Condition	C <sub>max</sub> (ng/mL)	AUC (ng·h/mL)	Change in C <sub>max</sub> (%)	Change in AUC (%)
Carmegliptin alone (Day 1)	Baseline	Baseline	Reference	Reference
+ Acute verapamil (Day 10)	Increased	Increased	+53%	+29%

Treatment Condition	Cmax (ng/mL)	AUC (ng·h/mL)	Change in Cmax (%)	Change in AUC (%)
+ Chronic verapamil (Day 15)	Increased	Increased	>+53%*	>+29%*

Increases were slightly greater after multiple verapamil doses [1]

The interaction study demonstrated that **Carmegliptin exposure increased significantly** when co-administered with verapamil, consistent with P-glycoprotein inhibition. The rise in both Cmax (53%) and overall exposure (29%) indicated that verapamil enhanced **Carmegliptin** absorption and/or reduced its elimination, likely through Pgp transport inhibition at intestinal and hepatic/renal sites respectively. The more pronounced effect after repeated verapamil dosing suggested potential accumulation or time-dependent inhibition of transporter proteins [1].

Table 2: Verapamil and Norverapamil Pharmacokinetic Parameters With and Without **Carmegliptin** Co-administration

Analyte	Treatment Condition	Cmax Change (%)	Pharmacokinetic Trend
Verapamil	With Carmegliptin	-17%	Reduced peak exposure
Norverapamil (metabolite)	With Carmegliptin	Similar reduction	Consistent with parent drug

Interestingly, **Carmegliptin modestly reduced** verapamil Cmax by approximately 17%, with corresponding decreases observed for its primary metabolite norverapamil. This unexpected finding suggests a potential complex interaction beyond unidirectional Pgp inhibition, possibly involving CYP450 metabolic pathways or other transport systems [1].

## Safety and Tolerability Findings

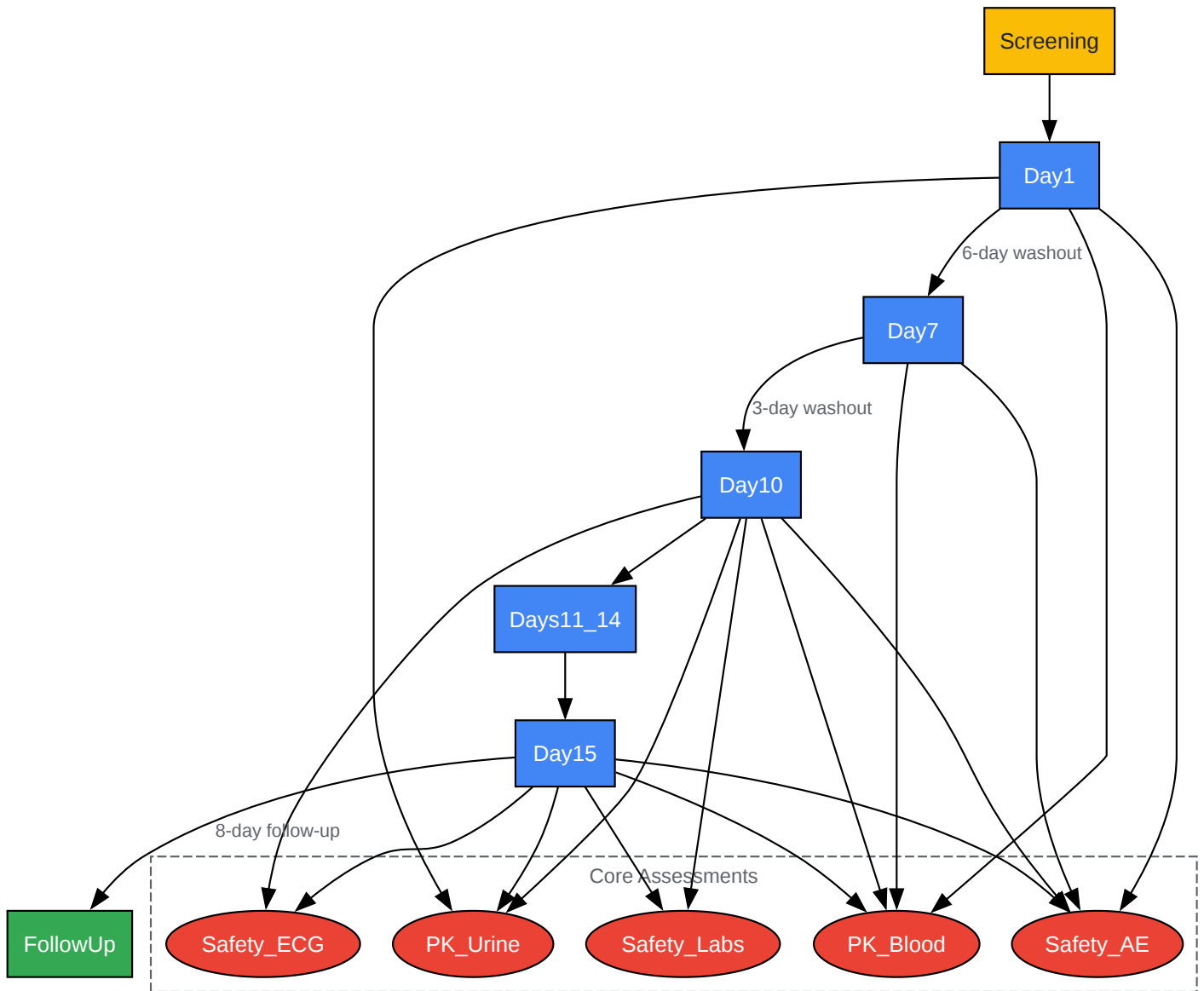
The combination therapy demonstrated **favorable tolerability** with no unexpected safety signals. All 28 reported adverse events were classified as mild in intensity, with no clinically significant alterations in laboratory parameters, electrocardiographic findings, or vital signs. Verapamil co-administration didn't alter

the pattern or incidence of adverse events compared to **Carmegliptin** monotherapy [1]. This safety profile supports further investigation of **Carmegliptin** in populations requiring concomitant Pgp inhibitor therapy.

## Experimental Protocols and Workflows

### Clinical Study Workflow

The comprehensive clinical study workflow illustrates the integrated pharmacokinetic and safety assessment strategy implemented throughout the investigation:

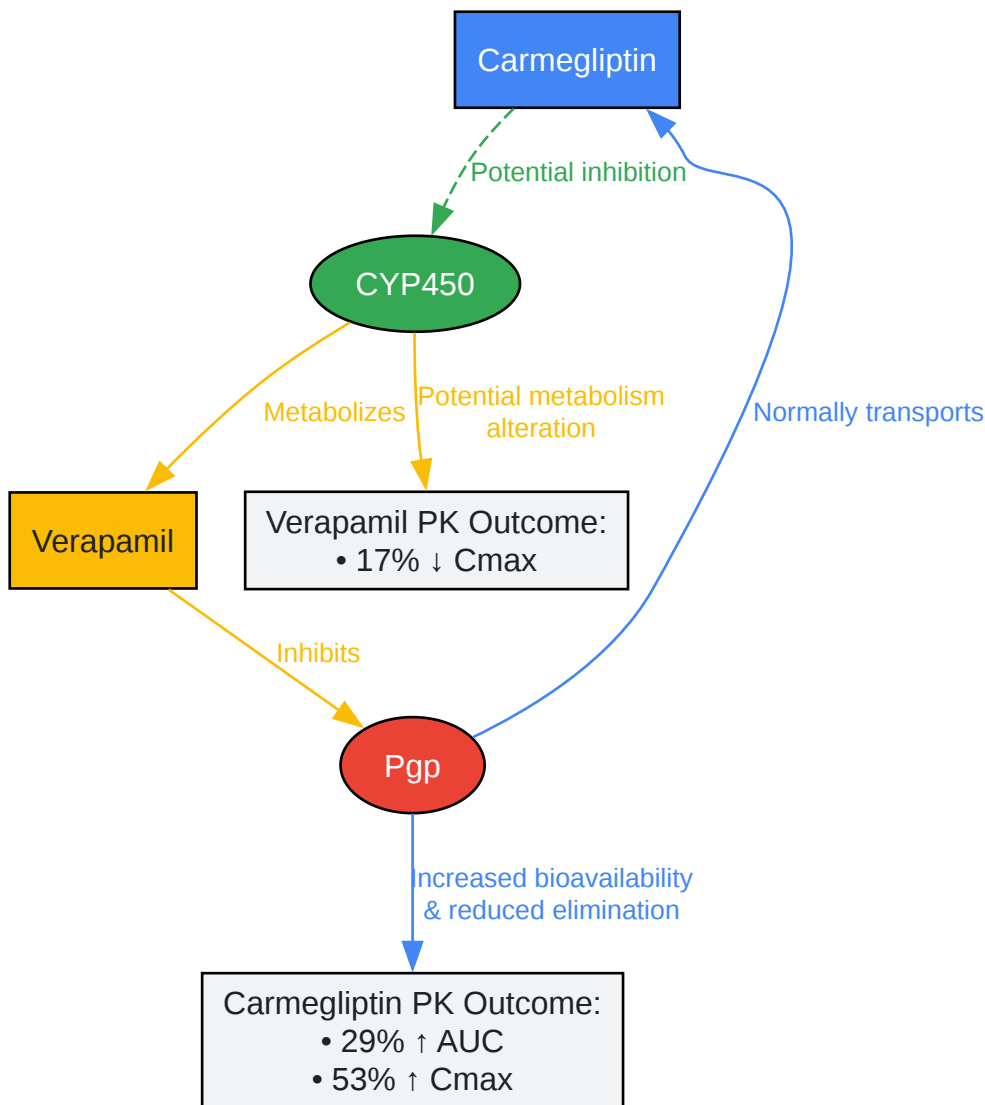


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*Diagram 1: Clinical study workflow showing the fixed-sequence design with integrated pharmacokinetic and safety assessments across all treatment periods.*

## Pharmacokinetic Interaction Mechanism

The proposed mechanism for the observed pharmacokinetic interactions between **Carmegliptin** and verapamil involves complex transport and metabolic pathways:



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Diagram 2: Proposed pharmacokinetic interaction mechanism between **Carmegliptin** and verapamil involving P-glycoprotein transport and potential metabolic pathways.

## Laboratory Processing Protocol

### Sample Processing Standard Operating Procedure:

- **Blood Collection:** Draw venous blood via venipuncture using appropriate anticoagulant tubes (EDTA for **Carmegliptin**; lithium heparin for verapamil/norverapamil)
- **Centrifugation:** Process samples within 30 minutes of collection at 1500×g for 10 minutes at 4°C
- **Plasma Separation:** Carefully transfer supernatant plasma to pre-labeled polypropylene tubes using sterile pipettes
- **Storage:** Immediately freeze plasma at -80°C in aliquots to prevent freeze-thaw degradation
- **Chain of Custody:** Maintain detailed sample tracking from collection to analysis with temperature monitoring
- **Quality Control:** Implement batch-wise QC samples including calibrators and blanks in each analytical run [1]

## Conclusion and Research Implications

This comprehensive clinical investigation demonstrated that **Carmegliptin**, while a P-glycoprotein substrate, experiences only **modest pharmacokinetic alterations** when co-administered with the potent Pgp inhibitor verapamil. The observed 29% increase in overall exposure and 53% increase in peak concentration, though statistically significant, fell below thresholds typically necessitating dosage adjustments in clinical practice [1].

The **favorable safety profile** maintained during combination therapy further supports **Carmegliptin's** continued development for type 2 diabetes management, particularly in patients with cardiovascular comorbidities requiring verapamil or similar agents. However, the unexpected reduction in verapamil exposure during co-administration warrants additional investigation to elucidate underlying mechanisms, potentially involving CYP450 metabolism or other transport systems [1].

These findings should inform future clinical trial designs exploring **Carmegliptin's** interactions with other transport protein inhibitors and its application in special populations with altered Pgp activity. The structured protocols and assessment methodologies detailed herein provide validated templates for similar pharmacokinetic interaction studies in early drug development phases.

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## References

1. Interaction potential of Carmegliptin with P-glycoprotein ... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)